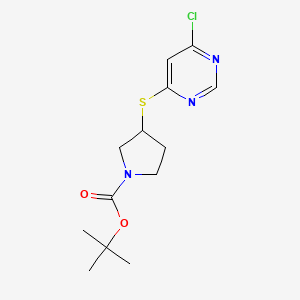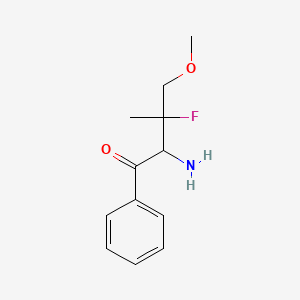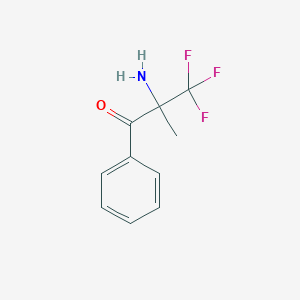![molecular formula C9H16N2O B13964242 6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13964242.png)
6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure, which means that two rings are connected through a single atom. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor compound in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing the production costs.
化学反応の分析
Types of Reactions
6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学的研究の応用
6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly as a sigma-1 receptor antagonist.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals.
作用機序
The mechanism of action of 6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one involves its interaction with specific molecular targets, such as sigma-1 receptors. Sigma-1 receptors are involved in modulating various cellular processes, including ion channel activity and neurotransmitter release. By antagonizing these receptors, this compound can modulate these processes and exert its effects .
類似化合物との比較
6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one can be compared with other similar compounds, such as:
2,6-Diazaspiro[3.4]octan-7-one: This compound also has a spirocyclic structure and is studied for its potential as a sigma-1 receptor antagonist.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: This compound is studied for its dual activity as a mu-opioid receptor agonist and sigma-1 receptor antagonist.
The uniqueness of this compound lies in its specific structural features and its potential therapeutic applications, particularly in the field of pain management and neuroprotection.
特性
分子式 |
C9H16N2O |
|---|---|
分子量 |
168.24 g/mol |
IUPAC名 |
7-propan-2-yl-1,7-diazaspiro[3.4]octan-2-one |
InChI |
InChI=1S/C9H16N2O/c1-7(2)11-4-3-9(6-11)5-8(12)10-9/h7H,3-6H2,1-2H3,(H,10,12) |
InChIキー |
GGLSQCHDCVCZPE-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCC2(C1)CC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(5-Bromopyridin-3-yl)imino]methyl}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B13964160.png)






![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13964208.png)



![(R)-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13964232.png)

![5-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B13964249.png)
